An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide
An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids.[1] Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the chemical properties, a likely synthesis protocol, and expected spectral characteristics of 1-Methyl-1-propylpiperidinium bromide.
Chemical and Physical Properties
1-Methyl-1-propylpiperidinium bromide is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀BrN | [2] |
| Molecular Weight | 222.17 g/mol | [2] |
| CAS Number | 88840-42-0 | [1][2] |
| Melting Point | 248 °C (decomposes) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥97% | [3] |
| Synonyms | N-Methyl-N-propylpiperidinium bromide, Piperidinium (B107235), 1-methyl-1-propyl-, bromide | [1][2] |
| Storage | Room temperature, in an inert atmosphere, away from moisture. | [3][4] |
Experimental Protocols
Synthesis of 1-Methyl-1-propylpiperidinium bromide
Reaction Scheme:
Proposed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.
-
Alkylation: To the stirred solution, add 1-bromopropane (B46711) (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 24-48 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solvent. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure 1-Methyl-1-propylpiperidinium bromide.
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Spectroscopic Characterization (Expected)
Although specific spectra for 1-Methyl-1-propylpiperidinium bromide were not found, the expected NMR and IR spectral data can be predicted based on the analysis of similar compounds.
Expected ¹H NMR Spectrum
The proton NMR spectrum of 1-Methyl-1-propylpiperidinium bromide in a suitable deuterated solvent (e.g., D₂O or CDCl₃) is expected to show distinct signals for the different proton environments in the molecule.
-
Propyl group protons:
-
A triplet corresponding to the terminal methyl group (CH₃).
-
A multiplet (sextet) for the methylene (B1212753) group adjacent to the methyl group (CH₂).
-
A triplet for the methylene group attached to the nitrogen atom (N-CH₂).
-
-
Piperidinium ring protons:
-
Multiple signals in the aliphatic region corresponding to the axial and equatorial protons of the piperidinium ring.
-
-
N-methyl group protons:
-
A singlet for the methyl group attached to the nitrogen atom (N-CH₃).
-
Expected ¹³C NMR Spectrum
The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Propyl group carbons: Three distinct signals.
-
Piperidinium ring carbons: Signals for the different carbon atoms in the ring.
-
N-methyl group carbon: A single signal.
Expected IR Spectrum
The infrared spectrum of 1-Methyl-1-propylpiperidinium bromide is expected to exhibit characteristic absorption bands for its functional groups.
-
C-H stretching vibrations: In the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the propyl and piperidinium groups.
-
C-N stretching vibrations: A band or bands in the fingerprint region.
-
Quaternary ammonium group: The presence of the quaternary nitrogen may influence the position and intensity of adjacent C-H and C-N vibrations.[7]
Logical Relationship of Synthesis
The following diagram illustrates the logical workflow for the synthesis of 1-Methyl-1-propylpiperidinium bromide.
Caption: Synthesis workflow for 1-Methyl-1-propylpiperidinium bromide.
Applications and Future Directions
1-Methyl-1-propylpiperidinium bromide, as an ionic liquid, has potential applications in various fields. It can be utilized as a solvent in organic synthesis and as an electrolyte in electrochemical devices such as batteries and supercapacitors.[1] Its low volatility and non-flammability make it a safer alternative to traditional organic solvents.[1]
Further research is needed to fully characterize the properties of 1-Methyl-1-propylpiperidinium bromide, including obtaining detailed experimental spectroscopic data and exploring its potential biological activities. The lack of information on its interaction with biological systems presents an opportunity for future investigations, particularly in the context of drug delivery or as an active pharmaceutical ingredient.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1-propylpiperidinium bromide | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
